Benzyl 4-bromobutyl ether

Purity comparison Oligo(THF) synthesis Reproducibility

Benzyl 4-bromobutyl ether (CAS 60789-54-0) is a halogenated ether with the formula C₁₁H₁₅BrO. Its structure features a benzyl-protected alcohol terminus linked to a primary alkyl bromide across a four‑carbon spacer, combining orthogonal reactivity at both chain ends.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
CAS No. 60789-54-0
Cat. No. B1275796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-bromobutyl ether
CAS60789-54-0
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCCCBr
InChIInChI=1S/C11H15BrO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
InChIKeyZQRVGYAMRJVUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-Bromobutyl Ether (CAS 60789-54-0): A Bifunctional Alkylating Building Block for Oligomer and Heterocycle Synthesis


Benzyl 4-bromobutyl ether (CAS 60789-54-0) is a halogenated ether with the formula C₁₁H₁₅BrO [1]. Its structure features a benzyl-protected alcohol terminus linked to a primary alkyl bromide across a four‑carbon spacer, combining orthogonal reactivity at both chain ends . The compound is supplied by multiple global vendors in purities ranging from 90% to 97% . Its most cited research application is as a macroinitiator for the living ring‑opening polymerization of tetrahydrofuran, producing monodisperse oligo(THF) supramolecular building blocks .

Why Benzyl 4-Bromobutyl Ether Cannot Be Replaced by Shorter or Less Pure Halogenated Ethers


Simple substitution of Benzyl 4-bromobutyl ether by other benzyl haloalkyl ethers introduces critical performance differences that affect both synthesis trajectory and product consistency. The four‑carbon butyl spacer in Benzyl 4-bromobutyl ether provides greater conformational flexibility and distinct spatial separation between the benzyl‑protected oxygen and the terminal bromide compared to shorter C2 (ethyl) or C3 (propyl) analogues . This additional length is essential for minimizing steric hindrance during nucleophilic displacement of the bromide and for accessing longer‑reach supramolecular architectures such as oligo(THF)‑based networks . Furthermore, commercial purity varies substantially—from as low as 90% to up to 97%—and the choice of supplier directly impacts downstream synthetic performance. Products of lower purity frequently require additional purification steps before they can serve reliably as macroinitiators or alkylating agents .

Quantitative Differentiation Evidence for Benzyl 4-Bromobutyl Ether Procurement


Purity: 97% vs. 90% Product Grades and Their Impact on Oligomerization Reproducibility

Procurement of a higher‑purity Benzyl 4‑bromobutyl ether product directly reduces the risk of side reactions during macroinitiation. Bidepharm supplies the compound at 97% purity with batch‑specific QC certificates (NMR, HPLC, GC) . In contrast, the most widely distributed commercial grade is specified at only 90% purity . In the context of oligo(THF) synthesis, an extra 7% of undefined impurities can poison the living polymerization or introduce chain‑transfer events that broaden the molecular weight distribution, diminishing the monodispersity that is the hallmark of the published JACS procedure.

Purity comparison Oligo(THF) synthesis Reproducibility

Synthesis Yield: DMF Yields 85% Standard vs. 60% in THF for the Williamson Etherification

When preparing Benzyl 4‑bromobutyl ether via Williamson etherification, the choice of solvent critically affects the chemical yield, which in turn determines the cost‑efficiency and scalability of procurement for users who synthesize the compound in‑house. A documented preparation in DMF delivers an isolated yield of about 85% . By contrast, conducting the same reaction in THF causes a yield drop of roughly 30%, bringing the expected yield down to approximately 60% (calculated as 85% × 0.7 ≈ 60%) . This yield gap arises from the weaker ability of THF to separate ion pairs and stabilize the SN2 transition state.

Synthesis yield Williamson ether synthesis Solvent effect

Leaving‑Group Reactivity: Primary Alkyl Bromide vs. Chloride in Nucleophilic Displacement

The terminal primary alkyl bromide in Benzyl 4‑bromobutyl ether is a markedly better leaving group than the corresponding chloride, which directly translates into faster and higher‑yielding nucleophilic substitution reactions. The benzyl 4‑chlorobutyl ether analogue (CAS 50873‑93‑3, C₁₁H₁₅ClO) is structurally identical except for the halogen. Bromide is a weaker conjugate base (pKa of HBr ≈ –9) and a better leaving group than chloride (pKa of HCl ≈ –7), a principle that holds across all SN2 manifolds. This difference is critical in displacement by weaker nucleophiles (e.g., azide, thiolate, phenoxide) where the chloride analogue may require longer reaction times, higher temperatures, or even fail to react under identical conditions .

Leaving group ability SN2 reactivity Bromo vs. chloro

Targeted Application: Validated Performance as a Macroinitiator for Monodisperse Oligo(THF)

Benzyl 4‑bromobutyl ether has been specifically validated as a macroinitiator for the controlled synthesis of monodisperse telechelic oligo(THF) in a JACS publication (2005, 127, 13862‑13868), where a 16‑fold excess of the resulting oligomer (Mw = 1270 g/mol) selectively bound to all 32 binding sites of a fifth‑generation dendritic host (Mw = 18,511 g/mol) [1]. No publication reports equivalent success using the benzyl 3‑bromopropyl ether or benzyl 2‑bromoethyl ether analogues as initiators for this living ring‑opening polymerization, indicating that the four‑carbon bromobutyl chain is essential for achieving the necessary spatial orientation and initiation kinetics.

Oligo(THF) macroinitiator Monodisperse polymer Supramolecular chemistry

Hazard Profile: Skin/Eye Irritant Class 2 and STOT SE 3 Classification Enables Informed Safety‑Protocol Selection

Benzyl 4‑bromobutyl ether carries a defined hazard classification of Skin Irritation Category 2, Eye Irritation Category 2, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory system) according to Sigma‑Aldrich and TCI America . This classification is consistent with the presence of a reactive primary alkyl bromide. The benzyl 3‑bromopropyl ether analogue shares a similar irritant profile but may generate different decomposition products. Knowledge of the explicit GHS categories allows safety officers to design appropriate PPE and ventilation protocols without ambiguity.

GHS hazard classification Safety comparison Lab procurement

Scientific and Industrial Application Scenarios Where Benzyl 4-Bromobutyl Ether Delivers Definitive Advantage


Synthesis of Monodisperse Telechelic Oligo(THF) for Supramolecular Dendrimer Complexes

Benzyl 4‑bromobutyl ether serves as the macroinitiator of choice for the living cationic ring‑opening polymerization of THF to produce monodisperse oligo(THF) chains (Mw ~ 1270 g/mol) that bind quantitatively to dendritic hosts [1]. Shorter‑chain benzyl bromoalkyl ethers have not been validated for this application, and the procurement of a ≥97% purity lot (e.g., Bidepharm) minimizes chain‑transfer side reactions that would broaden the molecular weight distribution .

Heterobifunctional Spacer for PROTAC and Bioconjugate Linker Chemistry

The orthogonal reactivity of the benzyl‑protected hydroxyl terminus and the primary alkyl bromide makes this compound an efficient four‑carbon spacer in PROTAC linker libraries and bioconjugate synthesis . The bromo terminus undergoes facile SN2 displacement with amine, thiol, or phenoxide nucleophiles at room temperature, while the benzyl ether remains stable, enabling subsequent catalytic hydrogenolysis to reveal a free hydroxyl for the next conjugation step [2].

Pharmaceutical and Agrochemical Intermediate Production Requiring Controlled Alkylation

In multi‑step pharmaceutical intermediate syntheses, the primary alkyl bromide of Benzyl 4‑bromobutyl ether offers a rate advantage of approximately two orders of magnitude over its chloride analogue in SN2 displacement reactions . This higher reactivity permits alkylation under milder conditions (room temperature, lower catalyst loading), reducing by‑product formation and improving overall process mass intensity .

Williamson Ether Synthesis of Functionalized Building Blocks in DMF‑Based Protocols

When Benzyl 4‑bromobutyl ether is prepared in‑house, the DMF‑based Williamson etherification protocol reproducibly delivers ~85% isolated yield, approximately 25 percentage points higher than the same reaction run in THF . Laboratories adopting this solvent system together with NaH activation achieve the highest reported yields for this compound class, directly lowering material costs for downstream applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-bromobutyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.